molecular formula C23H20N2O5 B5131951 ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate

ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate

Cat. No.: B5131951
M. Wt: 404.4 g/mol
InChI Key: QIRMDLOCEFDNNP-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate is a complex organic compound that features both indole and chromene moieties These structures are known for their biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole and chromene intermediates, followed by their coupling through amide bond formation. Common reagents might include ethyl esters, indole derivatives, and chromene derivatives, with catalysts such as EDCI or DCC for amide coupling.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The indole and chromene rings can be oxidized to form quinones.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its amide bond.

    Medicine: Possible therapeutic applications due to the bioactivity of indole and chromene derivatives.

    Industry: Use in the synthesis of advanced materials or as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action for ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate would likely involve interactions with biological targets such as enzymes or receptors. The indole moiety is known to interact with various proteins, while the chromene structure might contribute to antioxidant activity. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Coumarin: A compound with a chromene structure, known for its anticoagulant properties.

Uniqueness

Ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate is unique due to the combination of indole and chromene structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-2-29-23(28)19(12-15-13-24-18-9-5-4-8-16(15)18)25-21(26)17-11-14-7-3-6-10-20(14)30-22(17)27/h3-11,13,19,24H,2,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRMDLOCEFDNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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